molecular formula C22H31FN2O B5650694 N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide

N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide

Cat. No. B5650694
M. Wt: 358.5 g/mol
InChI Key: OASDGSHHHQHLAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide involves complex chemical reactions, highlighting the intricacies of creating such molecules. For example, the synthesis of related fluoropyridinyl and piperazine derivatives has been explored for their potential as PET tracers and for their high affinity towards certain receptors, demonstrating the synthetic challenges and innovations in this domain (García et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is critical for their function and interaction with biological targets. Structural analyses often involve computational and experimental methods to determine the conformation and reactivity of these molecules. The importance of the triazine heterocycle, as discussed in the context of soluble epoxide hydrolase inhibitors, emphasizes the role of specific structural features in achieving desired biological activities (Thalji et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like this compound are fundamental for their potential applications. Studies on similar molecules have explored their ability to undergo specific reactions, such as nucleophilic displacement and aminomethylation, which are pivotal in synthesizing targeted molecules with high specificity and activity (Dotsenko et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical use of these compounds. For instance, the design and synthesis of bridgehead fluoromethyl analogs of certain antagonists demonstrate the significance of modifying physical properties to enhance metabolic stability and receptor affinity (Hussainy et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with different functional groups, is essential for the application of these compounds in various fields, including medicinal chemistry and materials science. The development of potent inhibitors and the evaluation of their inhibitory activity against specific targets illustrate the depth of analysis required to elucidate these properties and their implications for drug design and other applications (Schroeder et al., 2009).

properties

IUPAC Name

N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN2O/c1-2-25(22(26)20-9-3-4-10-20)17-19-8-6-13-24(16-19)14-12-18-7-5-11-21(23)15-18/h3-5,7,11,15,19-20H,2,6,8-10,12-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASDGSHHHQHLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)F)C(=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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